molecular formula C8H11ClN4 B1315140 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride CAS No. 2690-84-8

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride

Cat. No.: B1315140
CAS No.: 2690-84-8
M. Wt: 198.65 g/mol
InChI Key: OXHKIAMMEZKUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10N4·HCl. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and industry . This compound is often used as an intermediate in the synthesis of other chemical entities and has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride typically involves the reaction of benzotriazole with ethylene diamine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the benzotriazole ring is attached to the ethylene diamine moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is usually purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and various substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer properties. The benzotriazole ring interacts with amino acids in the active site of enzymes through electrostatic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is unique due to its specific ethylene diamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHKIAMMEZKUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504172
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2690-84-8
Record name 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.